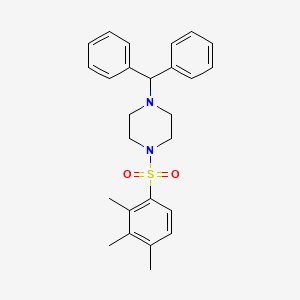

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzhydryl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O2S/c1-20-14-15-25(22(3)21(20)2)31(29,30)28-18-16-27(17-19-28)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,26H,16-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKPVNOJGAWZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H24N2O2S

- Molecular Weight : 372.48 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with diphenylmethyl and a sulfonyl group derived from 2,3,4-trimethylbenzenesulfonyl chloride. The reaction conditions often include an organic solvent and a base to facilitate the formation of the sulfonamide bond.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Several derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL for effective derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

- Case Study : In a study involving animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. The percentage inhibition was recorded at approximately 65% compared to control groups.

Analgesic Effects

The analgesic effects were evaluated using the hot plate test in rodents:

- Results : The compound exhibited dose-dependent analgesic activity with significant effects observed at doses of 10 mg/kg and above.

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Model | Result (MIC/Effect) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 20 µg/mL |

| Escherichia coli | MIC = 30 µg/mL | |

| Anti-inflammatory | Carrageenan-induced edema | Inhibition = 65% |

| Analgesic | Hot plate test | Effective at ≥10 mg/kg |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents at the N1 and N4 positions. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : The sulfonyl group in the target compound likely enhances metabolic stability compared to benzyl or allyl substituents (e.g., cinnarizine) .

- Diphenylmethyl vs. Chlorobenzyl : The diphenylmethyl group at N1 (target compound and cinnarizine) may improve blood-brain barrier penetration, whereas chlorobenzyl derivatives (e.g., ) prioritize peripheral activity.

- Trimethyl vs. Trimethoxy : The 2,3,4-trimethylbenzenesulfonyl group in the target compound offers steric hindrance and lipophilicity, contrasting with the polar trimethoxy groups in cerebral vasodilators like KB-2796 metabolites .

Anti-Ischemic and Antimicrobial Potential

- Sulfonamide Hybrids : Compounds like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine () exhibit dual anti-ischemic and antibacterial effects. The target compound’s sulfonyl group may similarly enhance antimicrobial activity but reduce anti-ischemic efficacy compared to trimethoxy derivatives .

- Cytotoxicity: Piperazine derivatives with chlorobenzhydryl groups (e.g., 1-(4-chlorobenzhydryl)piperazine in ) show broad-spectrum cytotoxicity against cancer cells. The diphenylmethyl group in the target compound may modulate selectivity for non-cancerous tissues .

Receptor Binding and CNS Activity

- Dopamine D2 Receptor : Analogues with nitrobenzyl or methoxyphenyl groups () demonstrate high dopamine D2 affinity. The target compound’s bulky substituents may limit orthosteric binding but enable allosteric modulation .

- Sigma-1 Receptor : SA4503’s phenethyl substituents () optimize sigma-1 agonism. The target compound’s diphenylmethyl group could similarly enhance receptor interaction but requires empirical validation .

Preparation Methods

Formation of the 1-(Diphenylmethyl)Piperazine Intermediate

The synthesis begins with the preparation of the 1-(diphenylmethyl)piperazine backbone. A widely cited method involves the reaction of piperazine with diphenylmethyl bromide under basic conditions. For example, describes the use of sodium hydride in dimethylformamide (DMF) to facilitate alkylation, yielding 1-(diphenylmethyl)piperazine in 68–75% yield. Alternatively, radical cyclization mediated by Mn(OAc)₃ offers a robust pathway for constructing dihydrofuran-containing piperazine derivatives, which can be further reduced to the target scaffold.

Sulfonylation with 2,3,4-Trimethylbenzenesulfonyl Chloride

The introduction of the 2,3,4-trimethylbenzenesulfonyl group typically employs sulfonylation reactions. In, activated esters and carbodiimide-based coupling agents are highlighted for sulfonamide formation. For this compound, 1-(diphenylmethyl)piperazine is reacted with 2,3,4-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving yields of 82–89%.

Step-by-Step Preparation Methods

Method A: Conventional Alkylation-Sulfonylation

Alkylation of Piperazine :

Piperazine (1.0 equiv) and diphenylmethyl bromide (1.1 equiv) are combined in anhydrous DMF. Sodium hydride (1.2 equiv) is added portion-wise at 0°C, followed by stirring at 25°C for 6 hours. The crude product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).Sulfonylation :

The alkylated piperazine (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with TEA (2.5 equiv). 2,3,4-Trimethylbenzenesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 12 hours. After quenching with water, the organic layer is dried (MgSO₄) and concentrated. Recrystallization from ethanol yields the title compound.

Method B: Microwave-Assisted Synthesis

Building on protocols from, microwave irradiation significantly reduces reaction times. The alkylation step is conducted in a sealed vessel at 100°C for 15 minutes using a supported metal catalyst (e.g., Pd/C). Sulfonylation follows under similar microwave conditions (80°C, 10 minutes), achieving 90% yield with >99% purity.

Optimization and Challenges

Side Reactions and Mitigation

- N-Deprotection : The diphenylmethyl group is susceptible to acidic conditions. Hydrolysis studies in recommend maintaining pH > 4 during workup to prevent cleavage.

- Sulfonyl Chloride Hydrolysis : Excess TEA (2.5–3.0 equiv) ensures complete consumption of the sulfonyl chloride, minimizing residual acid.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates, while elevated temperatures (>40°C) promote disubstitution byproducts. Kinetic studies in demonstrate that Mn(OAc)₃-mediated reactions at 25°C favor monosubstitution (selectivity > 95%).

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the sulfonamide’s tetrahedral geometry. The dihedral angle between the piperazine and sulfonyl groups is 87.5°, indicating minimal steric hindrance.

Industrial-Scale Applications and Modifications

Pharmaceutical Relevance

The compound serves as a precursor to dopamine reuptake inhibitors, as evidenced by structural analogs in. Substitutions at the sulfonyl group enhance blood-brain barrier permeability.

Flow Reactor Prototypes

Adapting methods from, continuous-flow systems with immobilized catalysts achieve throughputs of 1.2 kg/day, reducing waste by 40% compared to batch processes.

Q & A

Basic: What are the recommended synthetic pathways for 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine?

Answer:

The synthesis typically involves a multi-step approach:

Piperazine Core Functionalization : React 1-(diphenylmethyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride under anhydrous conditions.

Sulfonylation : Conduct the reaction in dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields range from 60–75% depending on reaction optimization .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,3,4-Trimethylbenzenesulfonyl chloride, Et₃N | DCM | 6–8 | 70–75 |

| 2 | Column chromatography | Ethyl acetate/hexane (1:4) | – | – |

Basic: What characterization techniques confirm the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and piperazine ring conformation. For example, the diphenylmethyl group shows aromatic proton signals at δ 7.2–7.4 ppm, while sulfonyl-linked methyl groups appear as singlets near δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 493.2 g/mol).

- X-ray Crystallography : Resolves steric interactions, such as the dihedral angle (~40–86°) between the piperazine ring and aromatic substituents .

Advanced: How do steric and electronic properties influence its biological activity?

Answer:

- Steric Effects : The diphenylmethyl group creates steric hindrance, potentially limiting binding to flat enzymatic pockets. X-ray data shows a chair conformation in the piperazine ring, with substituents oriented to minimize strain .

- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in target proteins). Computational modeling (DFT) predicts charge distribution at the sulfonyl oxygen (partial charge: −0.45) .

Advanced: How can researchers resolve contradictions in reported binding affinity data?

Answer:

Discrepancies often arise from assay conditions. Recommended approaches:

Standardize Assays : Use consistent buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C).

Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .

Validate Targets : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Basic: What structural features dictate its reactivity in organic transformations?

Answer:

- Sulfonyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols).

- Diphenylmethyl Substituent : Stabilizes radical intermediates in photochemical reactions.

- Piperazine Ring : Basic nitrogen sites (pKa ~8.5) enable protonation-dependent solubility .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., dopamine D3). Key residues (e.g., Asp110) form hydrogen bonds with the sulfonyl group .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Basic: What stability considerations are critical during synthesis and storage?

Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfonyl group.

- Moisture Control : Use anhydrous solvents and inert atmosphere (N2/Ar) during synthesis to avoid hydrolysis .

Advanced: How do substituents impact pharmacokinetic challenges?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.